N,N-Diethylethylenediamine

描述

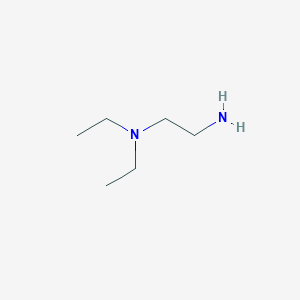

N,N-Diethylethylenediamine, a diamine with the chemical formula (C2H5)2NCH2CH2NH2, is a significant compound in various fields of chemical research and industry. sigmaaldrich.comsigmaaldrich.com It is a colorless liquid characterized by a primary and a tertiary amine group within its structure. sigmaaldrich.com This structural feature makes it a versatile molecule, capable of acting as a bidentate ligand in coordination chemistry and as a key building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its application spans from the synthesis of pharmaceuticals and agrochemicals to its use in polymer chemistry and materials science. reformchem.comvaluates.com The global market for this compound was valued at approximately US$ 28 million in 2023 and is projected to grow, indicating its increasing importance in various industrial sectors. valuates.com

Structure

3D Structure

属性

IUPAC Name |

N',N'-diethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGSVBYJWHOHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057606 | |

| Record name | 2-Aminoethyldiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N,N-Diethylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.97 [mmHg] | |

| Record name | N,N-Diethylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-36-7 | |

| Record name | N,N-Diethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethyldiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyldiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859V6OK12Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of N,n Diethylethylenediamine

Established Synthetic Pathways for N,N-Diethylethylenediamine

The industrial production of this compound has evolved, with methodologies being refined to enhance yield, reduce costs, and improve safety. Two primary pathways have been historically significant.

Cyanomethylation and Reduction Strategies

An early method for synthesizing this compound, reported in 1945, involves a two-step process starting from diethylamine (B46881). patsnap.comgoogle.com

Cyanomethylation of Diethylamine : The first step involves the synthesis of a dialkylamino acetonitrile (B52724). This is achieved by reacting diethylamine with formaldehyde (B43269) and a cyanide source. google.com

Reduction : The resulting dialkylamino acetonitrile intermediate is then reduced to form this compound. This reduction step converts the nitrile group (-CN) into a primary amine group (-CH₂NH₂). google.com

While historically relevant, this pathway is now less favored due to significant safety concerns.

Amination Reactions with Haloethylamine Hydrochlorides

A more contemporary and widely used method involves the direct reaction of diethylamine with a haloethylamine hydrochloride, typically 2-chloroethylamine (B1212225) hydrochloride. patsnap.comgoogle.com This single-step substitution reaction is conducted in an autoclave under controlled temperature and pressure. patsnap.comgoogle.com A key component of this process is the use of an acid-binding agent, such as sodium methoxide (B1231860) in a methanol (B129727) solution, to neutralize the hydrochloric acid generated during the reaction. patsnap.comgoogle.com

The general reaction is as follows: (C₂H₅)₂NH + ClCH₂CH₂NH₂·HCl + 2 NaOCH₃ → (C₂H₅)₂NCH₂CH₂NH₂ + 2 NaCl + 2 CH₃OH

This method is favored for its operational simplicity and higher yield compared to older strategies. google.com

Optimization of Reaction Conditions for Synthesis

Significant research has been directed towards optimizing the synthesis via the haloethylamine hydrochloride route to maximize yield and efficiency. Key parameters that have been adjusted include catalysts, molar ratios of reactants, temperature, and pressure. The use of a Lewis acid catalyst, such as cuprous chloride (CuCl) or aluminum chloride (AlCl₃), has been shown to improve reaction outcomes. google.com

An optimized set of conditions has been identified, providing a robust framework for industrial-scale production. google.comgoogle.com

Interactive Data Table: Optimized Synthesis Conditions

| Parameter | Optimized Value |

| Reactants | Diethylamine & 2-Chloroethylamine hydrochloride |

| Acid Scavenger | Sodium methoxide in methanol solution |

| Catalyst | Cuprous Chloride (CuCl) |

| Molar Ratio (Diethylamine : 2-Chloroethylamine HCl) | 4:1 |

| Molar Ratio (Sodium Methoxide : 2-Chloroethylamine HCl) | 1:1 |

| Catalyst Loading | 2% of the molar weight of 2-chloroethylamine HCl |

| Reaction Temperature | 150°C |

| Reaction Pressure | 1.0 MPa |

| Reaction Time | 5 hours |

Following the reaction, the mixture is treated with an alkali solution to adjust the pH, leading to the separation of an oil phase which is then purified by rectification to yield the final this compound product. patsnap.comgoogle.com

Process Economics and Safety Considerations in Synthesis

The choice of synthetic pathway is heavily influenced by economic and safety factors.

Cyanomethylation and Reduction: This method carries substantial risks due to the use of highly toxic cyanides. google.com The reduction step can also involve complex and hazardous operating conditions. google.com Furthermore, historical data indicates that the yield for the reduction step is only around 50%, making it less economically viable. google.com

This compound as a Precursor in Complex Organic Synthesis

The bifunctional nature of this compound makes it an essential intermediate in the fine chemical and pharmaceutical industries. patsnap.comgoogle.com

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key starting material for several important APIs. Its primary amino group readily participates in amidation reactions, allowing for its incorporation into a larger molecular scaffold.

Metoclopramide and Tiapride : In the synthesis of the antiemetic drug Metoclopramide and the antipsychotic agent Tiapride, this compound is reacted with a substituted benzoic acid derivative. patsnap.comnih.gov For Metoclopramide, the formal condensation occurs between the primary amino group of N,N-diethylethane-1,2-diamine and the carboxyl group of 4-amino-5-chloro-2-methoxybenzoic acid to form the final amide linkage. nih.gov

Procainamide : The synthesis of the antiarrhythmic drug Procainamide involves the amidation of p-aminobenzoic acid with this compound. google.comnih.gov The primary amine of the diamine attacks the activated carboxyl group of the benzoic acid derivative, forming the characteristic benzamide (B126) structure of the final drug. nih.gov

Ambenonium Chloride : This cholinesterase inhibitor, used in the management of myasthenia gravis, also utilizes this compound in its synthesis. google.comwikipedia.org The structure of Ambenonium features two N,N-diethylaminoethyl groups linked by an oxamide (B166460) bridge, highlighting the diamine's role as a foundational component. nih.gov

The integration of the this compound moiety is critical to the pharmacological activity of these APIs, underscoring the compound's importance in medicinal chemistry.

Application in Agrochemical Synthesis

This compound serves as a versatile building block in the synthesis of various agrochemicals. nih.gov While specific, direct applications in commercially available pesticides are not always explicitly detailed in publicly available literature, its chemical structure lends itself to the formation of key functional groups found in a range of active ingredients. The diamine moiety can be readily derivatized to form amides, carbamates, and other nitrogen-containing heterocycles that are prevalent in fungicides, herbicides, and insecticides.

For instance, the synthesis of many modern insecticides, such as the diamide (B1670390) class, relies on the formation of amide bonds. nih.gov this compound can be a precursor to intermediates that are then incorporated into these larger, more complex molecules. Similarly, in the development of novel fungicides, dithiocarbamate (B8719985) derivatives have shown significant bioactivity. chemicalbook.com The ethylenediamine (B42938) backbone of this compound is a suitable scaffold for the synthesis of such compounds.

In the realm of herbicides, amide derivatives of active ingredients like glyphosate (B1671968) have been synthesized to modify their properties. thegoodscentscompany.com The use of this compound allows for the introduction of a diethylaminoethyl group, which can influence the solubility, uptake, and efficacy of the herbicide. Research in this area continues to explore how different amine functionalities, such as that provided by this compound, can be used to create new agrochemical candidates with improved performance and environmental profiles.

Integration into Dyes and Pigments Industry Synthetic Routes

In the dyes and pigments industry, this compound is utilized as an intermediate in the synthesis of certain classes of colorants, particularly cationic dyes and functional pigments. Its primary role is to introduce a tertiary amine group and a reactive primary amine, which can be used to build upon the chromophore structure or to enhance the dye's affinity for certain substrates.

One notable application is in the production of cationic surfactants, which can act as dye-fixing agents for direct dyes on cellulosic fibers. nih.gov In this process, this compound is condensed with a fatty acid to form a tertiary amine, which is subsequently quaternized to yield the cationic surfactant. nih.gov These surfactants improve the wash fastness of the dyeing by forming an ionic bond with the anionic dye molecule.

Furthermore, this compound is mentioned as a potential amine component in the synthesis of water-soluble copper phthalocyanine (B1677752) dyestuffs. nih.gov In the preparation of these pigments, a phthalocyanine precursor is reacted with an amine to introduce functional groups that enhance solubility and modify the final color. The diamine structure of this compound allows it to potentially cross-link or modify the pigment structure in a specific manner. The functionalization of surfaces, such as nonwoven membranes, with this compound has also been explored to enhance the adsorption and photocatalytic degradation of textile dyes like methylene (B1212753) blue from wastewater. sigmaaldrich.com

Derivatization for Oligonucleotide Synthesis and Modification

This compound plays a specialized role in the field of biotechnology, specifically in the chemical synthesis and modification of oligonucleotides. sld.cuorientjchem.org Oligonucleotides are short, synthetic strands of nucleic acids (DNA or RNA) that have a wide range of applications in research, diagnostics, and therapeutics.

One of the key applications of this compound in this context is in the oxidative amidation of hydrogen phosphonate (B1237965) diesters. sld.cuorientjchem.org This chemical transformation is a crucial step in certain methods of oligonucleotide synthesis, allowing for the formation of the phosphodiester backbone that links the individual nucleotide building blocks. The use of this compound in this process has been shown to be effective and is a subject of ongoing research to optimize synthesis protocols.

Beyond its role in the primary synthesis of oligonucleotides, derivatives of this compound can also be used for the post-synthetic modification of these biomolecules. By attaching molecules with specific functionalities to the oligonucleotide, researchers can create probes for diagnostic assays, tools for studying biological processes, or therapeutic agents with enhanced properties. The primary amine group of this compound provides a convenient handle for such conjugations.

Coordination Chemistry of N,n Diethylethylenediamine

N,N-Diethylethylenediamine as a Ligand

The two nitrogen atoms in this compound, a primary amine (-NH₂) and a tertiary amine (-N(C₂H₅)₂), both possess lone pairs of electrons that can be donated to a metal center, leading to the formation of coordinate covalent bonds. The flexible ethylene (B1197577) backbone of the ligand allows it to adopt a conformation that facilitates this bidentate coordination, creating a puckered five-membered ring structure with the metal ion.

The coordination of this compound to a metal center is significantly influenced by both steric and electronic factors. The two ethyl groups attached to one of the nitrogen atoms introduce considerable steric bulk around that coordination site. This steric hindrance can affect the coordination geometry of the resulting complex and the bond lengths between the metal and the nitrogen atoms.

Studies on copper(II) complexes have shown that the Cu-N bond distance to the tertiary nitrogen is longer than the Cu-N bond to the primary nitrogen, a difference attributed to the steric repulsion from the ethyl groups. For instance, in the complex bis(this compound)copper(II) dinitrate, the Cu–N(tertiary) bond distance is 2.081 Å, while the Cu–N(primary) bond distance is 2.011 Å acs.org. The conformation of these ethyl substituents can also effectively block the axial positions of the metal's coordination sphere, preventing the coordination of other ligands at these sites.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of transition metal complexes with this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the nature of the final product.

Copper(II) Complexes: The synthesis of bis(this compound)copper(II) dinitrate, [Cu(deen)₂][NO₃]₂, has been reported, resulting in a red crystalline solid acs.org.

Nickel(II) Complexes: Bis(this compound)nickel(II) complexes with various anions such as chloride, bromide, iodide, thiocyanate, acetate (B1210297), nitrate, or perchlorate have been synthesized. A general method involves a double replacement reaction between Ni(H₂O)₆(NO₃)₂ and a sodium salt (NaX) in an alcohol to produce a solution of NiX₂, followed by the addition of the this compound ligand acs.org. For example, the thermal reactions of [Ni(H₂O)₂(deen)₂]X₂·nH₂O (where X is Cl or Br) have been investigated, showing that the bromide complex can be transformed from an octahedral to a square planar geometry upon heating researchgate.net.

Palladium(II) and Platinum(II) Complexes: The synthesis of [Pd(deen)Cl₂] and [Pt(deen)Cl₂] has been described. For the palladium complex, an aqueous solution of K₂PdCl₄ is reacted with this compound. Similarly, the platinum complex is prepared by reacting K₂PtCl₄ with the ligand in water, followed by heating researchgate.net.

Cobalt(III) Complexes: While specific syntheses for Co(III) with this compound are less commonly detailed, general methods for preparing Co(III) complexes with N-alkyl-substituted ethylenediaminediacetic acids have been established. These often involve the preparation of the Co(II) species first, which is then oxidized to the more kinetically inert Co(III) state in the presence of the ligand. For example, a series of octahedral cobalt(III) complexes involving N,N′-diethylethylenediamine-N,N′-diacetate have been prepared researchgate.net.

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional structure of coordination complexes.

In the case of the red isomer of bis(this compound)copper(II) dinitrate, [Cu(deen)₂][NO₃]₂, X-ray analysis revealed a centrosymmetric CuN₄ chromophore with a rhombic coplanar geometry. The crystals are monoclinic, belonging to the space group P2₁/n. The unit cell parameters are a = 9.76 Å, b = 12.81 Å, c = 8.24 Å, and β = 105.87°. As mentioned earlier, the Cu–N bond to the tertiary nitrogen is elongated (2.081 Å) compared to the bond to the primary nitrogen (2.011 Å) due to steric hindrance from the ethyl groups acs.org.

For the trans-diaquabis(this compound)nickel(II) chloride complex, [Ni(H₂O)₂(deen)₂]Cl₂, X-ray crystallography has also been employed. The complex crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 9.154 Å, b = 8.692 Å, c = 12.395 Å, and β = 104.46°. The nickel ion is in an octahedral environment, coordinated to four nitrogen atoms from the two deen ligands in the equatorial plane and two water molecules in the axial positions researchgate.net.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of coordination complexes.

Infrared Spectroscopy: The IR spectrum of free this compound shows characteristic absorption bands corresponding to the various vibrational modes of the molecule, such as N-H stretching, C-H stretching, and N-C stretching. Upon coordination to a metal ion, these bands can shift in frequency, providing evidence of complex formation. For instance, the Pd-N absorption in [Pd(deen)Cl₂] has been detected at 439 cm⁻¹ researchgate.net. In the characterization of bis(this compound)nickel(II) complexes, IR spectroscopy is noted as a very useful tool, especially for comparing different complexes within a series acs.org.

Raman Spectroscopy: Raman spectroscopy is another useful technique for studying the vibrational modes of molecules. The Raman spectrum of this compound has been documented and serves as a reference for studying its coordination complexes. Changes in the Raman bands upon complexation can provide insights into the ligand's conformation and the nature of the metal-ligand bonds.

Electronic Spectroscopy (UV-Vis, CD) and d-d Transitions

The electronic spectra of this compound complexes, particularly those of copper(II), are sensitive to the coordination environment around the metal center. These spectra are characterized by d-d transitions, which provide valuable insights into the geometry and electronic structure of the complexes.

For instance, the red isomer of bis(this compound)copper(II) nitrate, Cu(deen)₂₂, displays a centrosymmetric CuN₄ chromophore with a rhombic coplanar geometry. d-nb.info The electronic spectra of this complex have been reported and correlated with its X-ray crystal structure. d-nb.info The d-d transition bands in the visible region are indicative of the square-planar coordination around the Cu(II) ion.

The thermochromic complex bis(this compound)copper(II) perchlorate, Cu(deen)₂₂, exhibits a color change from red to blue-violet upon heating. This change is reflected in its electronic spectrum, where the d-d transition shifts to lower energy at higher temperatures. This shift is attributed to a weakening of the ligand field and/or a change in its symmetry. researchgate.net The low-temperature red form has a square-planar geometry, while the high-temperature blue-violet form is believed to have a more distorted geometry. researchgate.net

While extensive studies have been conducted on the UV-Vis spectra of these complexes, detailed Circular Dichroism (CD) data for chiral this compound complexes are less commonly reported in the literature.

Table 1: Electronic Spectral Data for Selected this compound Complexes

| Complex | Color | λmax (nm) | Assignment | Reference |

| Cu(deen)₂₂ (red isomer) | Red | Not specified | d-d transitions | d-nb.info |

| Cu(deen)₂₂ (low temp.) | Red | Not specified | d-d transitions | researchgate.net |

| Cu(deen)₂₂ (high temp.) | Blue-violet | Not specified | d-d transitions | researchgate.net |

| [Ni(deen)₂]Br₂ | Not specified | Not specified | d-d transitions | nih.gov |

Note: Specific λmax values are often reported in the context of thermochromic shifts rather than as absolute values in some of the available literature.

Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) Characterization

NMR spectroscopy of paramagnetic complexes, such as those of Ni(II) with this compound, can be challenging due to significant line broadening and large chemical shift ranges. However, it can provide valuable information about the structure and solution chemistry of these complexes. While the literature mentions NMR studies on thermochromic transitions of these complexes, specific chemical shift data are not extensively detailed in readily available sources. researchgate.net

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for characterizing paramagnetic copper(II) complexes of this compound. The ESR spectra provide information about the g-values and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the metal-ligand bonding. nih.gov

For bis(this compound)copper(II) complexes, ESR data confirms the square-planar geometry and provides insights into the electronic ground state of the Cu(II) ion. The single-crystal ESR spectra of Cu(deen)₂₂ have been reported and analyzed in conjunction with its crystal structure. d-nb.info Existing ESR data for thermochromic copper complexes of deen have been used to confirm that the thermochromic behavior is related to temperature-dependent axial interactions. researchgate.net

Table 2: ESR Spectral Data for a Representative this compound Copper(II) Complex

| Complex | g-values | Hyperfine Coupling Constants (A) | Reference |

| Cu(deen)₂₂ | Anisotropic | Not specified in detail | d-nb.info |

| Thermochromic Cu(deen)₂X₂ | Temperature-dependent | Not specified in detail | researchgate.net |

Note: Detailed numerical g and A values are often presented in specialized spectroscopic studies and may not be fully reproduced in general communications.

Electronic and Magnetic Properties of this compound Complexes

Ligand Field Theory and Spin State Analysis (High-Spin vs. Low-Spin)

Ligand Field Theory (LFT) is instrumental in explaining the electronic structure, color, and magnetic properties of transition metal complexes. For d⁸ metal ions like nickel(II) in an octahedral or square-planar environment, LFT predicts the possibility of high-spin or low-spin configurations depending on the ligand field strength and the pairing energy.

In the case of bis(this compound)nickel(II) complexes, the spin state is highly dependent on the counter-anion and the resulting coordination geometry. Square-planar [Ni(deen)₂]²⁺ complexes are typically low-spin (S=0) and diamagnetic. researchgate.netuwimona.edu.jm This is because the strong ligand field provided by the four nitrogen atoms of the two deen ligands causes a large energy separation between the d-orbitals, favoring electron pairing in the lower energy orbitals. For example, [Ni(Et₂en)₂]Br₂ contains a square-planar NiN₄ coordination and is low-spin. nih.gov

Conversely, tetragonally distorted octahedral [Ni(deen)₂X₂] complexes, where X represents an axial ligand, are generally high-spin (S=1) and paramagnetic. researchgate.net In these cases, the weaker axial ligands result in a smaller energy gap between the d-orbitals, making it energetically more favorable for electrons to occupy higher energy orbitals with parallel spins. The magnetic moments for these high-spin complexes are typically in the range of 2.8-3.3 B.M. christuniversity.in

Magnetochemical Investigations

Magnetochemical studies, such as magnetic susceptibility measurements, provide direct evidence for the spin state of this compound complexes. For nickel(II) complexes, these measurements are crucial for distinguishing between high-spin and low-spin configurations.

The magnetic moment of high-spin octahedral Ni(II) complexes with this compound is expected to be close to the spin-only value for two unpaired electrons (2.83 B.M.), with contributions from orbital angular momentum leading to values typically between 2.8 and 3.4 B.M. asianpubs.org In contrast, square-planar Ni(II) complexes are diamagnetic, with a magnetic moment of 0 B.M. uwimona.edu.jm

An undergraduate laboratory experiment has been designed around synthesizing a series of bis(this compound)nickel(II) complexes with different anions, where students can correlate the color of the complex with its magnetic susceptibility to determine its spin state. nih.gov This highlights the pronounced effect of the counter-ion on the magnetic properties of these systems.

Table 3: Magnetic Properties of this compound Nickel(II) Complexes

| Complex | Geometry | Spin State | Magnetic Moment (μeff) / B.M. | Reference |

| [Ni(deen)₂]Br₂ | Square-planar | Low-spin | Diamagnetic | researchgate.netnih.gov |

| [Ni(deen)₂X₂] (X = halide, etc.) | Tetragonally distorted octahedral | High-spin | ~2.8 - 3.4 | researchgate.netchristuniversity.in |

Dynamic and Mechanistic Aspects of Complexation

Kinetic and Thermodynamic Investigations of Complex Formation and Ligand Substitution

The formation of metal complexes with this compound in solution is governed by both kinetic and thermodynamic factors. The stability of these complexes is quantified by their formation constants (log K), while the enthalpy (ΔH) and entropy (ΔS) changes associated with complexation provide deeper insight into the nature of the metal-ligand bonding.

Thermodynamic studies on the complexation of copper(II) with this compound reveal important trends. The equilibrium constants and thermodynamic parameters for the stepwise formation of [Cu(deen)]²⁺ and [Cu(deen)₂]²⁺ have been determined, highlighting the influence of the N-alkyl substituents. Compared to the unsubstituted ethylenediamine (B42938), N-ethyl substitution in this compound leads to a decrease in the exothermicity of the protonation and complex formation reactions, which is accompanied by a more significant positive entropy change. rsc.org

| Reaction | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Cu²⁺ + deen ⇌ [Cu(deen)]²⁺ | 9.15 | -52.2 | -44.8 | 25 |

| [Cu(deen)]²⁺ + deen ⇌ [Cu(deen)₂]²⁺ | 7.15 | -40.8 | -45.6 | -16 |

| Thermodynamic data for the formation of Cu(II) complexes with this compound at 25°C and ionic strength I = 0.5 M (NaClO₄). |

Kinetic investigations into ligand substitution reactions of this compound complexes, particularly with square-planar palladium(II) and platinum(II) centers, have elucidated the underlying mechanisms. The reactions of [Pd(deen)(H₂O)₂]²⁺ with various biologically relevant nucleophiles have been studied to understand the factors influencing the rates of substitution. These studies often reveal a two-step consecutive reaction pathway, where the first step is dependent on the concentration of the incoming ligand, and the second, faster step is ligand-independent, often attributed to chelate ring closure. researchgate.net

The negative entropies of activation (ΔS‡) and negative volumes of activation (ΔV‡) typically observed in these systems are indicative of an associative mechanism (A) or an interchange associative (Iₐ) mechanism. researchgate.net This suggests that the incoming nucleophile plays a significant role in the transition state, leading to a more ordered arrangement. The steric hindrance introduced by the two ethyl groups on one nitrogen atom of this compound can influence the rate of substitution compared to less substituted analogues. asianpubs.org

| Reaction | k₂ (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| [Pd(dien)Cl]⁺ + I⁻ → [Pd(dien)I]⁺ + Cl⁻ | 385 | 44 ± 1.5 | -147 ± 5 |

| [Pd(dien)Cl]⁺ + N₃⁻ → [Pd(dien)N₃]⁺ + Cl⁻ | 2.1 x 10⁻³ | - | - |

| Kinetic parameters for the substitution reactions of a related diethylenetriamine (B155796) (dien) palladium(II) complex, illustrating typical values for associative pathways. |

The greater steric bulk of this compound compared to ethylenediamine or N,N'-diethylethylenediamine can lead to lower formation constants for its complexes, as seen in mixed-ligand copper(II) complexes. asianpubs.org This steric effect plays a crucial role in determining the reactivity and mechanism of ligand substitution reactions. researchgate.net

Influence of Pressure and Temperature on Coordination Environments

The coordination environment of metal complexes containing this compound can be sensitive to changes in temperature and pressure. These external variables can induce changes in coordination geometry, spin state, and ligand conformation, often leading to observable phenomena such as thermochromism.

Several copper(II) complexes of this compound, such as Cu(deen)₂₂, Cu(deen)₂₂, and Cu(deen)₂₂, exhibit thermochromic behavior. This phenomenon is characterized by a reversible color change upon heating or cooling. For instance, the perchlorate complex is red at room temperature and turns violet upon heating. This color change is attributed to a subtle alteration of the coordination geometry around the Cu(II) ion.

Spectroscopic and structural studies have revealed that this thermochromism is not due to a change in the axial coordination of the anion to the copper center. Instead, it is proposed to be the result of a thermally induced inversion of the conformation of the five-membered copper-ethylenediamine chelate rings. This conformational change leads to significant atomic movements perpendicular to the CuN₄ plane, altering the in-plane ligand field strength and thus the d-d electronic transition energies, which manifest as a change in color.

Protonation Mechanisms in Mixed Ligand Complex Formation

In aqueous solutions, the formation of mixed-ligand complexes involving this compound is often coupled with protonation equilibria of the ligand. Understanding the protonation mechanism is crucial for determining the stability and speciation of these complexes at different pH values.

Potentiometric studies of mixed-ligand systems, such as Cu(II)-2,2'-bipyridylamine-N,N-diethylethylenediamine, have been conducted to determine the proton-ligand formation constants and to propose a mechanism for complex formation. The Irving-Rossotti titration technique is a common method employed for such investigations. asianpubs.org

This compound (L) can be protonated in two steps to form LH⁺ and LH₂²⁺. The protonation constants (log K₁H and log K₂H) quantify these equilibria.

| Ligand | log K₁H | log K₂H |

| This compound | 10.04 | 6.94 |

| N,N-dimethylethylenediamine | 9.99 | 6.48 |

| Ethylenediamine | 9.87 | 6.81 |

| Proton-ligand formation constants for this compound and related ligands. asianpubs.org |

In the formation of a mixed-ligand complex, such as [Cu(A)(L)]²⁺ where A is a primary ligand like 2,2'-bipyridylamine, the reaction is believed to proceed through a stepwise mechanism. First, the copper(II) ion forms a complex with the primary ligand, [Cu(A)]²⁺. This is followed by the coordination of the secondary ligand, this compound. The formation constant for the mixed-ligand complex is generally lower than that of the corresponding binary complex with ethylenediamine, a difference that is attributed to the steric hindrance caused by the N-diethyl groups. asianpubs.org

The proposed mechanism for the formation of the Cu(II)-2,2'-bipyridylamine-diamine complex suggests that the primary complex [Cu(bipyA)]²⁺ is formed first, and then the diamine ligand coordinates. The relative stability of the mixed-ligand complex can be compared to the corresponding binary complexes. The observation that the formation constant for the this compound mixed-ligand complex is lower than that for the N,N-dimethylethylenediamine complex, despite the higher basicity of the former, further underscores the significant role of steric effects in these systems. asianpubs.org

Catalytic Applications of N,n Diethylethylenediamine

Role as a Catalyst or Co-catalyst in Organic Reactions

In the realm of organic synthesis, N,N-Diethylethylenediamine primarily functions as a co-catalyst, most commonly in the form of a bidentate ligand for transition metals. Its two nitrogen donor atoms can chelate to a metal center, forming a stable complex that can influence the metal's reactivity, selectivity, and stability. The use of diamine-based ligands like this compound has been a significant advancement in metal-catalyzed reactions, particularly those mediated by copper. nih.gov

The presence of such ligands can enable reactions to proceed under much milder conditions, often at lower temperatures and with weaker bases, compared to traditional protocols that might require harsh conditions and stoichiometric amounts of the metal. nih.gov By coordinating to the metal, the diamine ligand modulates its electronic properties and steric environment, which in turn facilitates key steps in the catalytic cycle such as oxidative addition and reductive elimination. This enhancement of catalytic activity and stability makes diamine ligands crucial for expanding the scope and practicality of many important organic transformations. nih.gov

Catalytic Pathways in Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net While palladium-catalyzed systems are among the most well-known, copper-catalyzed variants have gained significant attention due to the lower cost and toxicity of copper. nih.gov Diamine ligands play a pivotal role in many of these processes. nih.gov

The Suzuki-Miyaura, Heck, and Sonogashira reactions are cornerstone palladium-catalyzed cross-coupling methods in modern organic synthesis. organic-chemistry.orgwikipedia.org

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron species with an organohalide. wikipedia.org The catalytic cycle typically involves the oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the product and regenerate the catalyst. nih.govlibretexts.org

The Heck reaction forms a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org

These reactions commonly employ phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to stabilize and activate the palladium catalyst. wikipedia.orgmdpi.com While diamine ligands have been explored in palladium catalysis, the specific application of this compound in Suzuki, Heck, or Sonogashira reactions is not extensively documented in the scientific literature.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type or Goldberg reactions, are powerful methods for forming bonds between aryl groups and nitrogen-containing nucleophiles. nih.govnih.govdoi.org The development of systems using diamine ligands has significantly increased the utility and scope of these reactions, allowing them to proceed under milder conditions. nih.gov

The catalytic pathway, facilitated by a copper(I)-diamine complex, is generally understood to proceed through a Cu(I)/Cu(III) cycle. nih.gov The proposed mechanism involves several key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Cu(I)-diamine complex. This forms a transient Cu(III) intermediate. nih.gov

Ligand Exchange: The nitrogen-based nucleophile (R₂NH) coordinates to the copper center, often displacing a previous ligand or anion. nih.gov

Deprotonation: In the presence of a base, the coordinated nucleophile is deprotonated to form a more nucleophilic amido species.

Reductive Elimination: The aryl group and the amido group couple, and the C-N bond is formed. This reductive elimination step releases the N-arylated product and regenerates the active Cu(I)-diamine catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Diamine ligands like this compound are crucial in this process as they stabilize the copper intermediates, particularly the higher-valent Cu(III) species, and facilitate the reductive elimination step. nih.gov

Table 1: Representative Scope of Copper-Diamine Catalyzed C-N Cross-Coupling Reactions This table illustrates the general substrate compatibility for C-N coupling reactions promoted by copper-diamine systems, as such systems exhibit broad functional group tolerance. nih.govnih.gov

| Aryl Halide Type | N-Nucleophile Type | Typical Conditions |

| Aryl Iodides | Azoles (e.g., Imidazole, Pyrrole) | Cu(I) or Cu(II) salt, Diamine Ligand, Base (K₃PO₄) |

| Aryl Bromides | Amides, Lactams | Cu(I) salt, Diamine Ligand, Base (K₂CO₃, Cs₂CO₃) |

| Activated Aryl Chlorides | Primary & Secondary Amines | Cu(I) salt, Diamine Ligand, Base (K₃PO₄) |

| Heteroaryl Halides | Amino Acids | Cu(OAc)₂, Diamine Ligand, Base (K₃PO₄), DMSO solvent |

The conversion of aryl halides to aryl nitriles is a valuable transformation, as the nitrile group is a versatile precursor for other functional groups. rsc.org This reaction is typically achieved using palladium or nickel catalysts. nih.govnih.gov Palladium-catalyzed methods often use cyanide sources like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). nih.govnih.gov More recently, less toxic sources such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been developed. nih.gov

Nickel catalysis has emerged as a cost-effective alternative for the cyanation of aryl halides, including less reactive aryl chlorides. nih.govdoaj.org These systems often employ various cyanide sources and phosphine-based or other specialized ligands. nih.govresearchgate.net There is no significant documentation found for the use of this compound as a primary ligand in the nickel- or palladium-catalyzed cyanation of aryl bromides.

Activation and Functionalization Reactions

Beyond traditional cross-coupling, modern catalysis focuses on the direct functionalization of otherwise inert bonds, such as carbon-hydrogen (C-H) bonds.

Direct C-H arylation is an atom-economical strategy for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. These reactions are typically catalyzed by palladium, rhodium, or other transition metals. The role of this compound in catalytic direct C-H arylation reactions is not well-established in the reviewed scientific literature.

Aminothiolation Reactions

A review of current scientific literature does not reveal specific examples of this compound being employed as a catalyst or key ligand in aminothiolation reactions. While the field of aminothiolation is extensive, the direct catalytic application of this particular diamine is not prominently documented in available research.

Oxidative Amidation Processes

This compound serves as an effective amine nucleophile in one-pot oxidative amidation reactions of aldehydes. acs.orgnih.gov This process allows for the direct synthesis of amides from aldehydes, bypassing the need to first convert the aldehyde to a carboxylic acid.

A notable application of this methodology is in the synthesis of pharmaceutically relevant compounds. For instance, an intermediate to Procainamide, a known antiarrhythmic agent, was synthesized using this approach. acs.orgnih.gov In this multi-step, one-pot process, 4-nitrobenzaldehyde (B150856) is first converted to a hydrazone. This intermediate is then treated with potassium bromide, Oxone, and potassium carbonate to form an acyl diazene (B1210634) in situ. The subsequent addition of this compound results in the formation of the target amide with a 47% yield. acs.orgnih.gov This yield is comparable to methods that utilize pre-formed, more elaborate precursors. acs.org

The general procedure involves the reaction of an aldehyde with 2-nitrophenylhydrazine (B1229437) hydrochloride, followed by oxidation with a KBr/Oxone system to generate the reactive acylating agent, which then couples with the amine. acs.orgnih.gov While a range of primary amines have been successfully used in this transformation, this compound stands out as a viable substrate for producing complex amide structures. acs.org

| Aldehyde | Amine | Product | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | This compound | N'-(4-nitrobenzoyl)-N,N-diethylethane-1,2-diamine | 47% nih.gov |

| 4-Methylbenzaldehyde | Cyclohexylamine | N-Cyclohexyl-4-methylbenzamide | 43% nih.gov |

| 4-Methylbenzaldehyde | Cyclopropylamine | N-Cyclopropyl-4-methylbenzamide | 36% acs.org |

Asymmetric Catalysis

As an achiral molecule, this compound is not employed as a chiral ligand or catalyst in asymmetric synthesis. The field of asymmetric catalysis relies on chiral molecules (ligands, organocatalysts, or metal complexes) to induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. The structure of this compound does not possess the necessary chirality to fulfill this role. Consequently, its application in asymmetric catalysis is not described in the scientific literature.

Mechanistic Studies of Catalytic Cycles

The mechanistic pathway for the catalytic reactions involving this compound is best understood in the context of the oxidative amidation processes.

In the one-pot oxidative amidation of aldehydes, the catalytic cycle does not involve this compound directly as a catalyst but as a substrate in a sequence of reactions. Mechanistic and control experiments have revealed a distinct pathway. acs.orgnih.gov The process begins with the formation of a hydrazone from the starting aldehyde and 2-nitrophenylhydrazine. This is followed by an oxidation step that generates a reactive nitrile imine (NI) intermediate. acs.orgnih.govnih.gov Crucially, this NI intermediate undergoes rapid oxidation to an acyl diazene species. acs.orgnih.gov This acyl diazene is the key electrophilic acylating agent. The catalytic cycle is completed when this highly reactive species is intercepted by an amine nucleophile, such as this compound, to facilitate the N-acylation and form the final amide bond. acs.orgnih.gov In cases where lower yields are observed, it is often due to the competing hydrolysis of the acyl diazene intermediate to the corresponding carboxylic acid. acs.org

As there is no available information on the use of this compound in catalytic aminothiolation or asymmetric catalysis, the mechanistic cycles for these potential applications cannot be described.

Polymer Chemistry and Materials Science Applications

N,N-Diethylethylenediamine in Polymer Synthesis

The presence of two reactive amine groups enables this compound to participate in various polymerization reactions, serving as a building block for creating complex macromolecular architectures.

Chain Extension and Cross-linking Agents

In polymer synthesis, particularly for polyurethanes and polyureas, chain extenders are low-molecular-weight compounds with two active hydrogen atoms, such as diamines or diols. d-nb.info These molecules react with isocyanate-terminated prepolymers, linking them together to increase the molecular weight and build the final polymer chain. d-nb.infoacs.org The reaction between a diamine chain extender and an isocyanate group forms a urea linkage, which is known for its stiffness and ability to form strong hydrogen bonds.

As a diamine, this compound can function as a chain extender. The choice of chain extender significantly influences the final properties of the polymer. d-nb.info Diamine extenders, in particular, contribute to the formation of hard segments in the polymer structure. scispace.com These hard segments can self-associate through hydrogen bonding to form physically cross-linked domains, which enhances the mechanical properties, such as tensile strength and hardness, of the resulting material. scispace.comresearchgate.net

Cross-linking is the process of forming covalent or ionic bonds that connect one polymer chain to another, creating a three-dimensional network. cnccindustries.com This network structure improves the material's mechanical strength, thermal stability, and solvent resistance. While compounds like N,N'-Methylenebisacrylamide are common cross-linking agents that polymerize with monomers to form a network, diamines can also induce cross-linking, especially if reacting with polymers that have more than two reactive sites. cnccindustries.com

Synthesis of Polyurethane-based Materials (e.g., DEDA-PU)

A notable example of this compound's role in polymer synthesis is in the creation of novel polyurethanes. Researchers have synthesized a specific cationic polyurethane, named this compound-polyurethane (DEDA-PU), designed for biomedical applications. acs.orgresearchgate.net This polymer was synthesized via an aminolysis reaction involving a precursor polyurethane and this compound. acs.org The resulting DEDA-PU polymer possesses tertiary amines in both its backbone and side chains, a feature directly contributed by the DEAE-DA molecule. acs.orgresearchgate.net

The synthesis process involves first creating an isocyanate-terminated prepolymer, which is then reacted with other molecules before the final reaction with this compound. acs.org This multi-step process allows for precise control over the final polymer structure, incorporating the functional groups from DEAE-DA to achieve the desired properties.

Controlled Radical Polymerization (e.g., RAFT Polymerization) for Functional Polymers

Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures. rsc.org A key feature of RAFT polymerization is the presence of a thiocarbonylthio group at the end of the polymer chains. researchgate.netrsc.org This "living" end-group can be chemically modified after polymerization is complete, a process known as post-polymerization modification. rsc.orgresearchgate.net

One of the most established methods for modifying the end-group of RAFT polymers is through reaction with nucleophiles, such as amines. researchgate.net This reaction cleaves the thiocarbonylthio group and introduces a new functionality at the polymer chain end. Given that this compound is a diamine, it can act as a nucleophile for this purpose. This post-polymerization modification strategy would allow for the precise placement of the N,N-diethylaminoethyl functionality at the end of a polymer chain. This approach is advantageous for creating well-defined block copolymers or for attaching the polymer to surfaces or biological molecules where the tertiary amine functionality is desired. nih.gov

Design and Properties of this compound-Containing Polymers

The incorporation of this compound into polymer structures imparts unique properties that are leveraged in the design of functional materials for specific, advanced applications.

Biodegradable Polymer Architectures for Biomedical Applications

The development of biodegradable polymers is a major focus in the biomedical field, as these materials can be broken down and resorbed by the body after serving their purpose, eliminating the need for removal surgery. nih.gov The DEDA-PU polymer, synthesized using this compound, is a prime example of such a material. acs.orgresearchgate.net

This polymer was specifically designed as a non-viral vector for gene delivery. acs.orgresearchgate.net Its cationic nature, due to the tertiary amine groups from DEAE-DA, allows it to electrostatically bind with negatively charged plasmid DNA, forming nanosized complexes. acs.org These complexes can then be used to transfect cells. A crucial feature of DEDA-PU is its biodegradability. Degradation studies showed that the polymer degrades hydrolytically in a buffer solution at physiological pH. acs.org This biodegradability is a significant advantage for in-vivo applications, reducing potential long-term toxicity.

| Property | Finding | Source |

|---|---|---|

| DNA Complex Size | ~100 nm at a 50/1 weight ratio | acs.orgresearchgate.net |

| Zeta Potential | Positively charged complexes | acs.org |

| Biodegradability | Degrades hydrolytically with a half-life of ~60 hours | acs.org |

| Cell Transfection | Efficiency comparable to poly(2-dimethylaminoethyl methacrylate) | researchgate.net |

Environmentally Responsive Polymers (e.g., CO2 and O2 responsive)

Environmentally responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to small changes in their environment, such as pH, temperature, or the presence of specific molecules. The tertiary amine group in this compound is a pH-responsive moiety, which can also be responsive to the presence of dissolved gases like carbon dioxide.

Polymers containing N,N-diethylaminoethyl groups have been shown to exhibit CO2-responsiveness. When CO2 is bubbled through an aqueous solution of such a polymer, it forms carbonic acid, which then protonates the tertiary amine groups. This protonation increases the polymer's hydrophilicity, potentially causing it to dissolve or swell. The process is reversible; purging with an inert gas like nitrogen or air removes the CO2, leading to deprotonation of the amines and a return to a more hydrophobic state.

Amphiphilic Block Copolymers and Self-Assembly into Nanoparticles

Amphiphilic block copolymers containing a DEAEMA-based segment represent a significant class of stimuli-responsive materials. nih.gov These polymers consist of at least two distinct blocks: a permanently hydrophilic block, such as poly(ethylene glycol) (PEG), and a pH-responsive block of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA). monash.edu The tertiary amine groups in the PDEAEMA block have a pKa of approximately 7.3, which is crucial for their pH-responsive behavior. researchgate.net

In aqueous solutions with a pH below its pKa, the PDEAEMA block becomes protonated and positively charged, rendering it hydrophilic and soluble. nih.gov Conversely, in environments with a pH above its pKa, the amine groups are deprotonated, making the PDEAEMA block hydrophobic. nih.gov This reversible transition from a hydrophilic to a hydrophobic state is the driving force for the self-assembly of these amphiphilic block copolymers. When the PDEAEMA block becomes hydrophobic, the polymer chains spontaneously organize in aqueous media to minimize unfavorable interactions between the hydrophobic segments and water. This process, known as micellization, results in the formation of nanoscale structures, typically with a core-shell morphology. nih.govmdpi.com The hydrophobic PDEAEMA segments form the core of the nanoparticle, while the hydrophilic PEG segments form a protective outer shell, stabilizing the structure in the aqueous environment. nih.gov

The synthesis of these well-defined block copolymers is often achieved through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.comfrontiersin.org These methods allow for precise control over the molecular weight, block length, and low polydispersity of the resulting polymers, which are critical factors in determining the size, morphology, and stability of the self-assembled nanoparticles. researchgate.netmdpi.comfrontiersin.org The characteristics of these nanoparticles can be finely tuned by altering the molar ratio of the hydrophilic and pH-responsive blocks. monash.edu

| Copolymer Structure | Synthesis Method | Self-Assembly Trigger | Resulting Nanostructure | Key Findings |

|---|---|---|---|---|

| PEG-b-PDEAEMA | ATRP | pH > 7.3 | Core-shell micelles | Nanoparticle disassembly can be tuned from pH 7.2 to 4.9 by copolymerizing DEAEMA with other monomers like DPAEMA. monash.edu |

| mPEG-b-PDEAEMA-b-PMMA | Not Specified | pH > 6.9 | Mixed micelles | PDEAEMA block provides pH responsiveness, while the PMMA block forms a hydrophobic core for drug encapsulation. nih.gov |

| PPEGMA-b-PDEAEMA | Not Specified | pH > 6.9 | Mixed micelles | The hydrophilic PPEGMA block forms the shell, stabilizing the micellar structure in aqueous solutions. nih.gov |

Polymer Degradation Studies

The stability and degradation behavior of polymers are critical for their application. For polymers incorporating this compound, particularly as PDEAEMA, degradation studies focus on the cleavage of bonds within the polymer backbone or side chains, which can be initiated by various mechanisms.

Hydrolytic Degradation Kinetics and Mechanisms

Hydrolytic degradation involves the cleavage of chemical bonds by water. In the context of PDEAEMA-containing polymers, the primary site susceptible to hydrolysis is the ester linkage connecting the this compound moiety to the polymethacrylate backbone. Polyesters, as a class, are known to be sensitive to both thermal and hydrolytic degradation. mdpi.com The mechanism often involves an autocatalyzed hydrolysis where the proton from a terminal carboxylic acid group catalyzes the cleavage of ester bonds. mdpi.com

However, polymethacrylates, including PDEAEMA, are generally considered to have high hydrolytic stability. mdpi.com Studies on various polymethacrylates have shown no significant degradation of the carboxyl ester bonds even after a year of exposure to aqueous solutions across different pH regimes (acidic, neutral, and moderately basic). mdpi.com This stability is often attributed to the steric shielding of the susceptible ester group by the polymer backbone and side chains. mdpi.com

While the polymethacrylate backbone itself is robust, the kinetics of ester hydrolysis can be influenced by pH and temperature. In highly acidic or alkaline conditions, the rate of hydrolysis can increase. The general mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by the elimination of the alcohol group (in this case, the this compound-containing alcohol).

| Factor | Influence on Degradation Rate | Mechanism |

|---|---|---|

| pH | Increased rate in strongly acidic or alkaline conditions | Acid or base catalysis of ester bond cleavage. mdpi.com |

| Temperature | Increased rate at higher temperatures | Provides activation energy for the hydrolysis reaction. researchgate.net |

| Polymer Backbone | Polymethacrylates are generally stable | Steric hindrance around the ester linkage can protect it from hydrolysis. mdpi.com |

| Hydrophilicity | Higher water uptake can facilitate degradation | Increased local concentration of water near hydrolyzable bonds. chemrxiv.org |

Cascade Depolymerization via Intramolecular Reactions

Cascade depolymerization, also known as self-immolative or end-to-end depolymerization, is a process where a polymer chain rapidly breaks down into its constituent monomers following a single triggering event at the polymer's terminus. nih.gov This process is distinct from gradual hydrolytic degradation, as it represents a complete and rapid unzipping of the polymer backbone. The trigger initiates a series of intramolecular reactions, typically cyclization events, that propagate along the chain. nih.gov

For a polymer to be self-immolative, its backbone must be composed of repeating units that are thermodynamically unstable with respect to their cyclic monomers but are kinetically trapped in the linear polymer form by an end-cap. semanticscholar.org Removal of this end-cap by a specific stimulus (e.g., chemical, enzymatic, or light) initiates the cascade.

While this mechanism is not commonly reported for standard PDEAEMA homopolymers, the this compound side chain contains a nucleophilic tertiary amine that could potentially participate in intramolecular reactions if the polymer backbone is appropriately designed. For example, a polymer backbone could be engineered to contain electrophilic sites that, upon a triggering event, become susceptible to intramolecular attack by the amine of a neighboring monomer unit. This nucleophilic attack could lead to the cleavage of a backbone bond and the formation of a stable cyclic product, simultaneously releasing a reactive group that propagates the reaction to the next monomer unit. This "domino-like" cascade continues until the entire polymer is converted back to small molecules. nih.gov

The design of such a system would require specific backbone chemistry, such as incorporating functionalities like poly(carbamates) or poly(carbonates), which are known to undergo depolymerization through intramolecular cyclization. nih.gov The this compound moiety would act as the intramolecular nucleophile driving the depolymerization cascade.

Mechanistic Organic Chemistry Involving N,n Diethylethylenediamine

Nucleophilic Reactivity of N,N-Diethylethylenediamine

This compound, possessing both a primary and a tertiary amine, exhibits versatile nucleophilic character. The primary amine is generally the more reactive site for nucleophilic attack due to lower steric hindrance and the availability of protons for stabilization of intermediates. The tertiary amine can also participate in reactions, often acting as a base or, under certain conditions, as a nucleophile itself, leading to the formation of quaternary ammonium (B1175870) salts.

Alkylation of this compound typically occurs at the primary amino group via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the primary nitrogen atom attacks the electrophilic carbon of an alkyl halide or other alkylating agent, displacing the leaving group.

The general mechanism proceeds as follows:

Nucleophilic Attack: The primary amine's lone pair attacks the alkylating agent (e.g., an alkyl halide), forming a new N-C bond.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a bond and the leaving group is breaking its bond.

Product Formation: The leaving group departs, and a proton is subsequently lost from the nitrogen (often transferred to a base, which could be another molecule of the diamine), yielding the N-alkylated product.

Due to the presence of the tertiary amine, the reaction environment is inherently basic. However, over-alkylation is a common issue in amine alkylations, potentially leading to di-, tri-, and even quaternary ammonium salt formation at the primary amine site. masterorganicchemistry.com Selective mono-alkylation can be challenging and often requires careful control of stoichiometry and reaction conditions. masterorganicchemistry.com For instance, using a large excess of the diamine can favor the mono-alkylated product. Catalytic systems, such as those using CuO-NiO/γ-Al2O3, have been developed for the N-alkylation of similar diamines like 1,2-diaminoethane with alcohols, demonstrating high yields for mono-N-alkylation. researchgate.net

Table 1: Factors Influencing N-Alkylation of Diamines

| Factor | Influence on Reaction Outcome |

|---|---|

| Stoichiometry | Excess diamine favors mono-alkylation. |

| Alkylating Agent | Reactivity follows the order R-I > R-Br > R-Cl. Steric hindrance on the electrophile can slow the reaction. |

| Solvent | Polar aprotic solvents can accelerate SN2 reactions. |

| Temperature | Higher temperatures increase reaction rates but may reduce selectivity. |

The acylation of this compound with reagents like acyl chlorides or anhydrides proceeds readily at the primary amine. This reaction follows a nucleophilic addition-elimination mechanism. chemguide.co.uk

The mechanism involves two key stages:

Nucleophilic Addition: The lone pair of the primary nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemguide.co.uk

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and concurrently, the leaving group (e.g., a chloride ion) is expelled. chemguide.co.uk A final deprotonation step at the nitrogen yields the stable N-acyl product (an amide).

This reaction is generally highly efficient and selective for the primary amine over the tertiary amine due to the high electrophilicity of the carbonyl carbon and the greater nucleophilicity and lower steric hindrance of the primary amine.

In a Michael addition, or conjugate addition, this compound can act as a nucleophile (a Michael donor) and add to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org This reaction, often referred to as an aza-Michael addition, is a powerful method for forming C-N bonds. wikipedia.org

The mechanism proceeds as follows:

Conjugate Attack: The primary amine of this compound attacks the electron-deficient β-carbon of the Michael acceptor. youtube.com This causes a shift of the pi electrons within the conjugated system, ultimately placing a negative charge on the oxygen of the carbonyl group, forming an enolate intermediate. wikipedia.orgyoutube.com

Proton Transfer: The enolate intermediate is then protonated, typically by the solvent or by the ammonium ion formed in the initial attack, to yield the final 1,4-addition product. wikipedia-on-ipfs.org

The regioselectivity of the attack (1,4-addition at the β-carbon versus 1,2-addition at the carbonyl carbon) is influenced by the nature of the nucleophile. "Softer" nucleophiles, like amines, generally favor the 1,4-conjugate addition pathway. chemistrysteps.com

Table 2: Comparison of Nucleophilic Reactions of this compound

| Reaction Type | Electrophile | Key Intermediate | Typical Product |

|---|---|---|---|

| Alkylation (SN2) | Alkyl Halide | Trigonal Bipyramidal TS | N-Alkylated Amine |

| Acylation | Acyl Chloride | Tetrahedral Intermediate | N-Acylated Amine (Amide) |

| Michael Addition | α,β-Unsaturated Carbonyl | Enolate | β-Amino Carbonyl Compound |

Condensation Reactions for Heterocycle Formation (e.g., Imidazolidines)

This compound, as a 1,2-diamine, is a key precursor for the synthesis of five-membered nitrogen-containing heterocycles, most notably imidazolidines. The reaction involves the condensation of the diamine with an aldehyde or a ketone.

The mechanism for the formation of an imidazolidine (B613845) from an aldehyde is as follows:

Nucleophilic Attack & Hemiaminal Formation: One of the nitrogen atoms (typically the primary amine) attacks the electrophilic carbonyl carbon of the aldehyde. A proton transfer then occurs to form a hemiaminal (or carbinolamine) intermediate.

Dehydration to Imine: The hemiaminal dehydrates by protonation of the hydroxyl group, followed by the loss of a water molecule, to form a protonated imine (or iminium ion).

Intramolecular Cyclization: The second nitrogen atom of the diamine then acts as an intramolecular nucleophile, attacking the iminium carbon to form the five-membered ring.

Deprotonation: A final deprotonation step yields the neutral imidazolidine product.

Various synthetic methods leverage this reactivity. A simple and efficient microwave-assisted procedure has been reported for synthesizing 1,3-diarylimidazolinium chlorides by cyclizing N,N′-diarylethylenediamines with triethyl orthoformate. organic-chemistry.org Similarly, imidazolines can be prepared efficiently from aldehydes and ethylenediamines in the presence of tert-butyl hypochlorite. organic-chemistry.org These condensation reactions are fundamental in building complex heterocyclic scaffolds. organic-chemistry.org

Advanced Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical reaction in which a nucleophile displaces a leaving group on an electron-deficient aromatic ring. wikipedia.orgbyjus.com Amines are common nucleophiles in these reactions. The mechanism has traditionally been depicted as a two-step process, but recent studies have provided compelling evidence for a concerted pathway in many cases. springernature.comstackexchange.com

The debate between a stepwise and a concerted mechanism is central to the modern understanding of SNAr reactions. stackexchange.com The pathway taken depends on the stability of the potential intermediate, the nature of the leaving group, and the electron-withdrawing character of the substituents on the aromatic ring. researchgate.net

Stepwise (Addition-Elimination) Pathway: The classical SNAr mechanism involves two distinct steps with a discrete intermediate. masterorganicchemistry.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com This step is typically the rate-determining step. For this intermediate to be stable enough to exist as a minimum on the reaction coordinate, the aromatic ring must be highly activated by strong electron-withdrawing groups (such as nitro groups), and the leaving group should be relatively poor (like fluoride (B91410) or methoxide). springernature.comresearchgate.net

Elimination: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring to form the final product. chemistrysteps.com

Concerted (cSNAr) Pathway: Increasing computational and experimental evidence suggests that many, if not most, SNAr reactions proceed through a single, concerted step. springernature.comresearchgate.net In this pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously through a single transition state. springernature.com The Meisenheimer complex does not exist as a stable intermediate but rather represents the structure of the transition state. researchgate.net

This concerted mechanism is favored when the putative Meisenheimer complex is less stable. springernature.comresearchgate.net This occurs with moderately electron-deficient rings or when the substrate contains a good leaving group (like chloride or bromide). springernature.comstackexchange.com In these cases, the elimination of the leaving group becomes so fast that it happens at the same time as the nucleophilic addition. springernature.com Studies have found that SNAr reactions on many nitrogen-containing heterocycles proceed exclusively through concerted pathways. springernature.comstackexchange.com Kinetic isotope effect (KIE) measurements have been crucial in distinguishing between these pathways, with large KIEs being consistent with a concerted mechanism where C-X bond breaking occurs in the rate-determining transition state. springernature.comstackexchange.com

Table 3: Mechanistic Comparison of Stepwise vs. Concerted SNAr

| Feature | Stepwise SNAr | Concerted SNAr |

|---|---|---|

| Reaction Coordinate | Two steps with a stable intermediate | One step with a single transition state |

| Intermediate | Meisenheimer Complex | None (Meisenheimer structure is the TS) |

| Favored by | Strong electron-withdrawing groups (e.g., -NO₂) and a poor leaving group (e.g., -F) | Moderate electron-withdrawing groups and a good leaving group (e.g., -Cl, -Br) |

| Kinetic Isotope Effect | Generally small | Generally large |

Proton Transfer and General Base Catalysis in Amination

In the realm of mechanistic organic chemistry, this compound plays a significant, albeit often indirect, role in facilitating amination reactions, particularly in the context of metal-catalyzed cross-coupling reactions. Its function is primarily centered around its ability to act as a ligand, which in turn influences the crucial proton transfer and base-catalyzed steps of the catalytic cycle. While not always the primary base, its coordination to the metal center can modulate the basicity of the reaction environment and facilitate the deprotonation of the amine nucleophile, a key step for the formation of the carbon-nitrogen bond.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, serves as a prime example. In this reaction, a strong base is generally required to deprotonate the amine, forming an amide that can then react with the palladium-aryl complex. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the coordination of the amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. Subsequent reductive elimination yields the desired aryl amine and regenerates the Pd(0) catalyst.

While strong inorganic bases like sodium tert-butoxide are commonly employed, the presence of a diamine ligand such as this compound can influence the efficacy of this deprotonation step. The chelation of the diamine to the palladium center can alter the steric and electronic environment around the metal, potentially lowering the pKa of the coordinated amine and making it more susceptible to deprotonation by a weaker base. This is particularly relevant when milder reaction conditions are desired to tolerate sensitive functional groups.

Similarly, in copper-catalyzed amination reactions, often referred to as Goldberg-type reactions, a base is necessary to facilitate the formation of a copper-amide intermediate. Mechanistic studies on copper-catalyzed N-arylation of amides have highlighted the importance of chelating diamine ligands in controlling the concentration and reactivity of the active catalytic species. nih.gov The coordination of this compound can prevent the formation of unreactive copper aggregates and create a more favorable environment for the proton transfer from the amine to the base.

The general mechanism for base-catalyzed amination can be summarized in the following steps, particularly within the context of a metal-catalyzed cycle:

Coordination: The amine nucleophile coordinates to the metal center, which is already complexed with a ligand such as this compound.

Deprotonation (Proton Transfer): A base present in the reaction mixture abstracts a proton from the coordinated amine, forming a metal-amido intermediate. This is a critical proton transfer step.

Reductive Elimination: The metal-amido complex undergoes reductive elimination with the aryl group, forming the C-N bond of the final product and regenerating the active catalyst.

The selection of the base is critical and is often dependent on the specific ligand and substrates used. For instance, in some palladium-catalyzed aminations, the choice of base can dramatically affect the reaction rate and yield, and the effectiveness of a particular base can be enhanced by the coordinating properties of the diamine ligand.